molecular formula C14H19FN2O2 B7516238 N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide

N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide

Cat. No. B7516238
M. Wt: 266.31 g/mol
InChI Key: HYKOOMGWUHSEEC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C14H19FN2O2.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves its interaction with the dopamine transporter. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects, including increased dopamine levels in the brain, analgesic properties, and potential therapeutic applications for drug addiction and pain management. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to have some side effects, including increased heart rate and blood pressure, which should be taken into consideration when conducting lab experiments.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential therapeutic applications. However, N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide also has some limitations, including its complex synthesis process and potential side effects.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, including further studies on its potential therapeutic applications for drug addiction and pain management. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide could provide valuable insights into its mechanism of action and potential side effects. Finally, studies on the structure-activity relationship of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide and its analogs could lead to the development of new and more potent compounds with potential therapeutic applications.
Conclusion:
In conclusion, N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor, making it a potential candidate for studies on drug addiction and pain management. While N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, it also has some limitations, including its complex synthesis process and potential side effects. Future research on N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide could provide valuable insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. This intermediate is then reacted with 4-hydroxypiperidine to form N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. The synthesis of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been used in various scientific research studies, including studies on the central nervous system, drug addiction, and pain management. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has led to its use in studies on drug addiction and its potential therapeutic applications. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to have analgesic properties, making it a potential candidate for pain management research.

properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-10(17-7-5-13(18)6-8-17)14(19)16-12-4-2-3-11(15)9-12/h2-4,9-10,13,18H,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKOOMGWUHSEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide

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